4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol
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Overview
Description
4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol is a natural product found in Mosla scabra, Ammi huntii, and Polemannia montana with data available.
Scientific Research Applications
Antitumor Effects
4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol, also known as apiole, has demonstrated promising antitumor effects. A study by Wei et al. (2012) found that apiole significantly decreased the growth of COLO 205 human colon cancer cell tumor xenografts in mice, highlighting its potential in cancer treatment (Wei et al., 2012). Another study by Lien et al. (2011) supported these findings, showing that apiole can suppress COLO 205 cell growth, suggesting potential applications in colorectal cancer therapy (Lien et al., 2011).
Pharmaceutical Studies
The compound has been isolated from various plant species and studied for pharmaceutical applications. For example, Manalo et al. (1983) isolated the compound from Peperomia pellucida, indicating its presence in different botanical sources (Manalo et al., 1983).
Chemical Synthesis and Reactions
Research has also focused on the synthesis and reactions of this compound. Daliacker et al. (1986) described the preparation of this compound and its reactions, contributing to the understanding of its chemical properties (Daliacker et al., 1986).
Biological Activities
Apart from its anticancer potential, studies have explored its broader biological activities. For instance, Alberola et al. (2010) investigated derivatives of benzodioxole, including 4,7-dimethoxy-1,3-benzodioxol, for their potential in various biological applications (Alberola et al., 2010).
Properties
CAS No. |
17672-88-7 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4,7-dimethoxy-5-[(E)-prop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4-6H,7H2,1-3H3/b5-4+ |
InChI Key |
XKCIPTFOQRVXGG-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C2C(=C1OC)OCO2)OC |
SMILES |
CC=CC1=CC(=C2C(=C1OC)OCO2)OC |
Canonical SMILES |
CC=CC1=CC(=C2C(=C1OC)OCO2)OC |
Synonyms |
isoapiole |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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